(R)-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid
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Overview
Description
®-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid is a chiral amino acid derivative. It is often used in the synthesis of peptides and other complex organic molecules due to its unique structural properties. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral amino acid.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step forms the Boc-protected amino acid.
Formation of the Dimethylamino Group: The protected amino acid is then reacted with dimethylamine under suitable conditions to introduce the dimethylamino group at the desired position.
Oxidation: The final step involves the oxidation of the intermediate to form the oxobutanoic acid derivative.
Industrial Production Methods
In an industrial setting, the production of ®-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for the addition of reagents and the monitoring of reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the oxo group, converting it into a hydroxyl group.
Substitution: The tert-butoxycarbonyl group can be substituted under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Acidic conditions, often using trifluoroacetic acid, are employed to remove the Boc protecting group.
Major Products
Oxidation: Oxidized derivatives of the dimethylamino group.
Reduction: Hydroxylated derivatives of the oxo group.
Substitution: Free amine derivatives after Boc removal.
Scientific Research Applications
Chemistry
In chemistry, ®-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid is used as a building block in the synthesis of peptides and other complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and the development of enantiomerically pure compounds.
Biology
The compound is used in biological research to study protein synthesis and enzyme interactions. Its ability to be incorporated into peptides allows researchers to investigate the effects of specific amino acid modifications on protein function.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may serve as precursors to drugs that target specific enzymes or receptors in the body.
Industry
Industrially, the compound is used in the production of pharmaceuticals and fine chemicals. Its role as a protected amino acid derivative makes it a key intermediate in various synthetic pathways.
Mechanism of Action
The mechanism by which ®-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid exerts its effects depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be selectively deprotected and incorporated into growing peptide chains. The Boc group protects the amino functionality during reactions, preventing unwanted side reactions.
Comparison with Similar Compounds
Similar Compounds
®-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Another Boc-protected amino acid with a phenyl group instead of a dimethylamino group.
®-2-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid: Similar structure but with a hydroxyl group instead of a dimethylamino group.
Uniqueness
®-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid is unique due to the presence of both the dimethylamino and oxo groups, which provide distinct reactivity and functionality compared to other Boc-protected amino acids. This makes it particularly useful in specific synthetic applications where these functionalities are required.
Properties
IUPAC Name |
(2R)-4-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)12-7(9(15)16)6-8(14)13(4)5/h7H,6H2,1-5H3,(H,12,17)(H,15,16)/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVCRAUZUATQRQ-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)N(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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